molecular formula C12H11FN2O2 B2739423 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 479028-74-5

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2739423
CAS No.: 479028-74-5
M. Wt: 234.23
InChI Key: STZARVUSRHTWPI-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many fluorinated compounds are corrosive and can cause burns . Always handle chemicals with appropriate safety precautions.

Future Directions

The study of fluorinated compounds is a rapidly growing field due to their potential applications in pharmaceuticals, agrochemicals, and materials science . Future research on “1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” and similar compounds could lead to new discoveries and applications.

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-Fluorobenzyl chloride: This can be achieved by reacting 3-fluorotoluene with chlorine in the presence of a catalyst.

    Synthesis of 3-Fluorobenzyl hydrazine: The 3-fluorobenzyl chloride is then reacted with hydrazine to form 3-fluorobenzyl hydrazine.

    Cyclization to form pyrazole: The 3-fluorobenzyl hydrazine is then reacted with an appropriate diketone to form the pyrazole ring.

    Introduction of the carboxylic acid group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring contributes to its overall stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity.

Comparison with Similar Compounds

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    1-(3-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)14-15(8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZARVUSRHTWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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